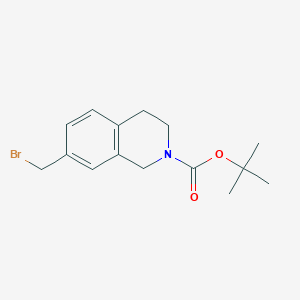
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(Chloromethyl)-1,3-oxazolidine-2,5-dione (CMOD) is an important organometallic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohol. CMOD is a versatile reagent that can be used to synthesize a variety of compounds, including those with therapeutic potential.
科学的研究の応用
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds, including those with therapeutic potential. (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is also used in the synthesis of heterocyclic compounds, such as pyrazoles, imidazoles, and oxazoles. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is also used in the synthesis of metal-containing compounds, such as organometallic complexes and metal-organic frameworks.
作用機序
The mechanism of action of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is not yet fully understood. However, it is believed that (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione acts as a catalyst in the synthesis of heterocyclic compounds and metal-containing compounds. It is believed that (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione acts as a Lewis acid and can facilitate the formation of covalent bonds between atoms, which is necessary for the synthesis of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione are not yet fully understood. However, it is believed that (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other chemicals in the body. In addition, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione has been shown to possess antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in lab experiments include its low cost, low toxicity, and ease of use. (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is also highly soluble in water and alcohol, which makes it easy to work with in the laboratory. Additionally, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be used to synthesize a variety of compounds, including those with therapeutic potential.
The limitations of using (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in lab experiments include its instability and susceptibility to oxidation. Additionally, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is a strong acid and can cause skin irritation if handled improperly. Finally, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be toxic if ingested or inhaled.
将来の方向性
The future directions for (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione research include further exploration of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to explore the potential use of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in the synthesis of metal-containing compounds, such as organometallic complexes and metal-organic frameworks. Finally, further research is needed to explore the potential use of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
合成法
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be synthesized via a three-step reaction. The first step involves reacting 4-chloro-3-methyl-2-oxazolidinone (CMO) with anhydrous sodium sulfate and acetic acid. This reaction yields the desired product, 4S-4-chloromethyl-1,3-oxazolidine-2,5-dione ((4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione). The second step involves the reaction of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione with a base, such as sodium hydroxide or potassium hydroxide, to form a sodium or potassium salt. The third step involves the reaction of the salt with an acid, such as hydrochloric acid or sulfuric acid, to form the desired product. The reaction is typically conducted in a polar solvent, such as methanol or acetonitrile.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Glycine", "Chloroacetic acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bicarbonate", "Acetic anhydride", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Glycine is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-(chloromethyl)glycine.", "Step 2: N-(chloromethyl)glycine is treated with sodium hypochlorite to form N-chloromethylglycine hydrochloride.", "Step 3: N-chloromethylglycine hydrochloride is reacted with sodium bicarbonate to form (chloromethyl)glycine.", "Step 4: (Chloromethyl)glycine is reacted with acetic anhydride to form N-acetyl-(chloromethyl)glycine.", "Step 5: N-acetyl-(chloromethyl)glycine is treated with sodium bicarbonate to form N-acetyl-(chloromethyl)glycine sodium salt.", "Step 6: N-acetyl-(chloromethyl)glycine sodium salt is reacted with sodium sulfate to form (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione.", "Step 7: The final product is purified by recrystallization from a mixture of methanol and diethyl ether." ] } | |
CAS番号 |
96165-57-0 |
分子式 |
C4H4ClNO3 |
分子量 |
149.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



